Philanthotoxin 343

Catalog No.
S539597
CAS No.
115976-93-7
M.F
C23H41N5O3
M. Wt
435.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Philanthotoxin 343

CAS Number

115976-93-7

Product Name

Philanthotoxin 343

IUPAC Name

N-[(2S)-1-[3-[4-(3-aminopropylamino)butylamino]propylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide

Molecular Formula

C23H41N5O3

Molecular Weight

435.6 g/mol

InChI

InChI=1S/C23H41N5O3/c1-2-7-22(30)28-21(18-19-8-10-20(29)11-9-19)23(31)27-17-6-16-26-14-4-3-13-25-15-5-12-24/h8-11,21,25-26,29H,2-7,12-18,24H2,1H3,(H,27,31)(H,28,30)/t21-/m0/s1

InChI Key

DTWANULJDRVTFI-NRFANRHFSA-N

SMILES

CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCNCCCCNCCCN

Synonyms

philanthotoxin 343, philanthotoxin-343, PHTX 343, PHTX-343

Canonical SMILES

CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCNCCCCNCCCN

Isomeric SMILES

CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCNCCCCNCCCN

Description

The exact mass of the compound Philanthotoxin 343 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Supplementary Records. It belongs to the ontological category of N-acyl-amino acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Philanthotoxin 343 is a polyamine toxin derived from the venom of certain wasps and spiders, specifically from the species Philanthus triangulum. This compound is characterized by its unique structure, which includes a central tyrosine residue linked to a butyryl chain and a thermospermine moiety. Its molecular architecture results in a bulky hydrophobic head group and a positively charged tail at physiological pH, contributing to its biological activity and selectivity towards various ion channels and receptors .

That modify its polyamine moiety. These methods are typically conducted under controlled conditions to ensure purity and effectiveness. Notably, the synthesis can include:

  • Use of Argon Atmosphere: To prevent oxidation during reactions.
  • Thin-Layer Chromatography: Employed for monitoring reaction progress and product purification .

Basic Steps

  • Formation of the Butyryl Chain: This is achieved through acylation reactions.
  • Linking Tyrosine Residue: The coupling of tyrosine to the polyamine backbone is crucial for maintaining biological activity.
  • Purification: Final products are purified using chromatographic techniques.

Philanthotoxin 343 exhibits significant neuroprotective properties. In studies involving rat models, it has been shown to attenuate retinal and optic nerve injuries caused by excitotoxicity induced by N-methyl-D-aspartate. Pre-treatment with Philanthotoxin 343 resulted in preserved retinal ganglion cell morphology and function, indicating its potential as a therapeutic agent in neurodegenerative diseases .

Mechanism of Action

  • Neuroprotection: By blocking excitatory neurotransmitter pathways, Philanthotoxin 343 mitigates neuronal damage during excitotoxic events.
  • Selectivity: The compound demonstrates subtype selectivity, which is crucial for minimizing side effects while maximizing therapeutic efficacy .

Philanthotoxin 343 has potential applications in various fields:

  • Neuroscience Research: As a tool for studying ion channel dynamics and receptor pharmacology.
  • Therapeutics: Potential use in treating neurodegenerative diseases by protecting against excitotoxicity.
  • Pest Control: Due to its paralytic effects on insects via nicotinic acetylcholine receptor inhibition .

Extensive studies have been conducted to understand the interaction profile of Philanthotoxin 343 with various receptors:

  • Nicotinic Acetylcholine Receptors: Strong subtype selectivity was observed, particularly against α3β4 receptors.
  • Ionotropic Glutamate Receptors: The compound has been shown to inhibit multiple subtypes effectively, indicating its versatility as a pharmacological agent .

Philanthotoxin 343 shares structural and functional similarities with other compounds in the philanthotoxin family and related polyamine toxins. Here are some notable comparisons:

Compound NameStructure SimilarityBiological ActivitySelectivity Profile
Philanthotoxin 433Similar backboneBlocks nicotinic acetylcholine receptorsLess selective than PhTX-343
Philanthotoxin 12Similar backboneInhibits excitatory ligand-gated channelsMore selective for muscle-type nAChRs
δ-PhilanthotoxinSimilar polyamine structureBlocks excitatory postsynaptic potentialsSpecific to locust muscle

Uniqueness of Philanthotoxin 343

Philanthotoxin 343 is unique due to its specific action as an open-channel blocker with high selectivity towards certain nicotinic acetylcholine receptor subtypes, making it a valuable compound for both research and therapeutic applications . Its ability to protect against excitotoxicity further distinguishes it from other similar compounds.

XLogP3

1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

435.32094019 g/mol

Monoisotopic Mass

435.32094019 g/mol

Heavy Atom Count

31

UNII

VS3BZ5F9WP

Wikipedia

Philanthotoxin 343

Dates

Modify: 2024-02-18

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